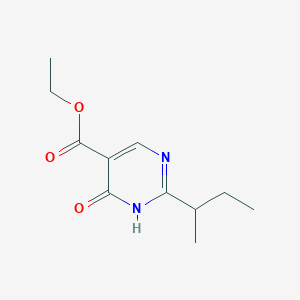
alpha-(Bromomethyl)benzyl butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-butoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a butoxyethyl group is substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-1-butoxyethyl)benzene typically involves the bromination of 1-butoxyethylbenzene. This can be achieved through the reaction of 1-butoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of (2-bromo-1-butoxyethyl)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-butoxyethylbenzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 1-butoxyethylbenzene.
Applications De Recherche Scientifique
(2-Bromo-1-butoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The butoxyethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
(2-Bromoethyl)benzene: Similar structure but lacks the butoxy group.
(2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a butoxy group.
(2-Chloro-1-butoxyethyl)benzene: Contains a chlorine atom instead of a bromine atom.
Uniqueness: (2-Bromo-1-butoxyethyl)benzene is unique due to the presence of both a bromine atom and a butoxyethyl group
Propriétés
Numéro CAS |
21269-98-7 |
|---|---|
Formule moléculaire |
C12H17BrO |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
Clé InChI |
NNVKBBAQDRJHTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)

![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)










